![molecular formula C17H20N2O4 B584218 3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy CAS No. 1214132-79-2](/img/structure/B584218.png)
3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
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Overview
Description
3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic compound that belongs to the class of pyrrolines. These compounds contain a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms
Preparation Methods
The synthesis of 3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves several steps. One common method includes the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide . The reaction conditions typically require a hydrogenation catalyst and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different derivatives with altered functional groups.
Scientific Research Applications
3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several scientific research applications. It is used in the study of structural and conformational dynamics of membrane proteins and protein aggregation . Additionally, it serves as a spin probe in the simulation of Overhauser dynamic nuclear polarization signals . Its unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe . This interaction allows researchers to investigate the structural and conformational dynamics of proteins, providing insights into their function and behavior.
Comparison with Similar Compounds
Similar compounds to 3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy include 3-Carboxy-PROXYL, 3-Carbamoyl-PROXYL, and 4-Hydroxy-TEMPO . These compounds share structural similarities but differ in their specific functional groups and applications. For instance, 3-Carboxy-PROXYL is used as a spin probe in various studies, while 4-Hydroxy-TEMPO is known for its antioxidant properties . The uniqueness of this compound lies in its specific structure and versatile applications in scientific research.
Biological Activity
The compound 3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound's structure can be dissected into several functional groups that contribute to its biological activity. The presence of the isoindole moiety is particularly significant as it is known to interact with various biological targets. The molecular formula and key structural features are summarized in the table below.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₅ |
Molecular Weight | 278.30 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(C)(C)N1C(=O)C(C(=O)N(C1=O)Cc2ccccc2)C(C)(C)O |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain kinases and transcription factors involved in cell signaling pathways.
Key Mechanisms:
- Receptor Interaction : The compound exhibits affinity for multiple receptors including opioid receptors and possibly others involved in pain and inflammatory responses.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways which could lead to altered cellular functions.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could protect cells from oxidative stress.
Pharmacological Properties
Research indicates that the compound possesses a range of pharmacological properties that make it a candidate for further investigation in therapeutic contexts.
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent through screening against multicellular spheroids. It demonstrated significant cytotoxic effects on cancer cell lines while sparing normal cells .
Neuroprotective Effects
Research has indicated neuroprotective properties, suggesting that the compound may help in conditions such as neurodegenerative diseases by reducing neuronal apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Screening : In a recent study published in 2019, the compound was screened alongside a library of drugs against various cancer types. Results showed promising efficacy against breast and prostate cancer cell lines .
- Opioid Receptor Modulation : Another study focused on its interaction with opioid receptors. The findings suggested selective binding to kappa receptors with potential implications for pain management therapies .
- In Vitro Studies : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells via activation of caspase pathways .
Properties
IUPAC Name |
2-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-16(2)9-11(17(3,4)19(16)22)10-23-18-14(20)12-7-5-6-8-13(12)15(18)21/h5-9,22H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVHQDZEWIZSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CON2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747646 |
Source
|
Record name | 2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214132-79-2 |
Source
|
Record name | 2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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